molecular formula C11H15N3O4S B1423153 N-(4-Methylsulphonyl-3-nitrophenyl)piperazine CAS No. 1095010-43-7

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

Cat. No.: B1423153
CAS No.: 1095010-43-7
M. Wt: 285.32 g/mol
InChI Key: PXJCLNPAGNIXTJ-UHFFFAOYSA-N
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Description

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position. Piperazine-based compounds are pharmacologically significant due to their versatility in drug design, often influencing receptor binding, solubility, and metabolic stability. The methylsulfonyl and nitro groups in this compound are electron-withdrawing, likely affecting its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(4-methylsulfonyl-3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCLNPAGNIXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693911
Record name 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-43-7
Record name 1-[4-(Methylsulfonyl)-3-nitrophenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095010-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)-3-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Arylation of Piperazine Derivatives

A key step is the N-arylation of piperazine with substituted nitroaromatic halides or related electrophiles. For example, the reaction of 1-(4-methoxyphenyl)piperazine dihydrochloride with 1-chloro-4-nitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under reflux at 110°C for 24 hours yields the corresponding N-arylated piperazine intermediate. The product is extracted with trichloromethane, dried, and crystallized from 1,4-dioxane to afford high purity material.

Reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
N-arylation of piperazine 1-(4-methoxyphenyl)piperazine dihydrochloride, 1-chloro-4-nitrobenzene, K2CO3, DMF, reflux 110°C, 24h 37 Product crystallized from 1,4-dioxane

Introduction of Methylsulphonyl Group on Piperazine

The methylsulphonyl group is introduced by reacting piperazine derivatives with methylsulphonyl-containing reagents, such as 1-(methylsulphonyl)piperazine. This intermediate can be further functionalized by reaction with aromatic aldehydes or halides.

In a study synthesizing related compounds, 1-(methylsulphonyl)piperazine was reacted with 4-fluorobenzaldehyde to give 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde, which was then transformed through subsequent steps into target compounds.

Nucleophilic Aromatic Substitution for Nitro Group Incorporation

The nitro group is typically introduced or retained on the aromatic ring prior to coupling. For example, 4-nitroaniline derivatives are used as starting materials or intermediates. A patent describes the reaction of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in the presence of sodium hydroxide and solvents like dimethylformamide or toluene under heating (100°C reflux) for 24 hours to yield nitrophenyl piperazine derivatives in yields around 87-88%.

Summary of reaction conditions from patent examples:

Embodiment Starting materials Solvent Temperature (°C) Time (h) Yield (%) Notes
1 N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-methoxyaniline Dimethylformamide 100 24 87 Recrystallization from 1,4-dioxane
2 Same as above Toluene Reflux 24 88.5 Organic phase washed and dried
3 Same as above Dimethylformamide 100 24 87 Extraction with chloroform

Purification Techniques

Purification is achieved mainly by recrystallization from solvents such as 1,4-dioxane, ethyl acetate, or 4-methyl-2-pentanone, and by solvent extraction using chloroform or trichloromethane. Drying agents like anhydrous potassium carbonate are used to remove residual water before concentration.

Detailed Research Findings and Analysis

  • The synthetic routes consistently employ nucleophilic aromatic substitution (SNAr) on nitro-substituted aromatic rings, facilitated by base (NaOH or K2CO3) and polar aprotic solvents (DMF, toluene).
  • Reaction times are typically 24 hours at elevated temperatures (100-110°C).
  • Yields are generally high (around 87-88%), indicating efficient coupling and minimal side reactions.
  • The methylsulphonyl group is introduced early on the piperazine ring or via intermediate functionalization, enabling further transformations.
  • Purification by recrystallization ensures high purity, essential for subsequent applications.
  • The methods avoid carcinogenic reagents such as bis(2-chloroethyl)amine by using safer alternatives like p-anisidine and sodium carbonate in controlled atmospheres.

Comparative Data Table of Preparation Methods

Method Source Key Reaction Type Starting Materials Solvent(s) Temp (°C) Time (h) Yield (%) Purification Method
Patent SNAr with p-methoxyaniline N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-methoxyaniline DMF, toluene 100-110 24 87-88.5 Recrystallization from 1,4-dioxane
Academic N-arylation SNAr 1-(4-methoxyphenyl)piperazine dihydrochloride + 1-chloro-4-nitrobenzene DMF 110 24 37 Extraction, recrystallization from 1,4-dioxane
Research Methylsulphonyl piperazine functionalization 1-(methylsulphonyl)piperazine + 4-fluorobenzaldehyde Not specified Not specified Not specified Not specified Purification by chromatography and crystallization

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylsulphonyl-3-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-Methylsulphonyl-3-nitrophenyl)piperazine has shown potential as an anticancer agent. Research indicates that derivatives of piperazine can inhibit cancer cell growth by targeting specific proteins involved in tumor progression. For example, a study demonstrated that similar piperazine derivatives exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells, suggesting that this compound could have similar efficacy .

Mechanism of Action
The compound’s mechanism may involve the modulation of protein-protein interactions critical for cancer cell survival. For instance, studies on related piperazine compounds have shown their ability to interfere with the Bcl-2/Bcl-xL pathway, which is essential for apoptosis regulation in cancer cells .

Pharmacology

Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory properties. Piperazine derivatives are known to inhibit chemokines that mediate inflammatory responses. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases by modulating leukocyte trafficking and activation .

Antimicrobial Activity
Preliminary studies have indicated that piperazine derivatives may possess antimicrobial properties. Testing against various bacterial strains revealed promising results, suggesting that this compound could be effective against resistant strains of bacteria .

Materials Science

Nonlinear Optical Properties
Recent research highlighted the nonlinear optical properties of piperazine derivatives, including this compound. These compounds can exhibit significant third-order nonlinear optical characteristics, making them suitable for applications in photonics and optoelectronics . The ability to self-assemble into supramolecular structures enhances their utility in advanced material applications.

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the cytotoxic effects on lung and breast cancer cellsDemonstrated significant inhibition of cell proliferation compared to standard treatments
Anti-inflammatory Research Investigated the modulation of chemokine activityShowed potential as an anti-inflammatory agent by inhibiting leukocyte migration
Nonlinear Optical Properties Analyzed the optical characteristics of piperazine derivativesRevealed significant potential for photonic applications due to unique structural properties

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring critically impacts physicochemical and biological properties:

  • N-(3-Methylsulphonyl-4-nitrophenyl)piperazine (): A positional isomer with swapped substituents (methylsulfonyl at 3rd, nitro at 4th).
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (): Features a trifluoromethyl (-CF₃) group at the meta position. The -CF₃ group enhances metabolic stability compared to nitro groups but reduces solubility due to hydrophobicity.
  • 1-(3-Chlorophenyl)piperazine (mCPP) (): A chloro substituent at meta position. Chlorine’s moderate electronegativity balances solubility and receptor binding, but metabolic degradation via hydroxylation is common.

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position) Key Properties
Target Compound 4-MeSO₂, 3-NO₂ High polarity; likely low pKa (~3–4) due to electron-withdrawing groups .
TFMPP 3-CF₃ Hydrophobic; moderate metabolic stability .
mCPP 3-Cl Moderate solubility; prone to hydroxylation .
Sigma Ligand () m-NO₂ (phenethyl) High sigma-1 affinity (Ki = 0.9 nM) due to nitro placement .

Pharmacological Activity

Piperazine derivatives often target enzymes or receptors:

  • Mutant IDH1 Inhibitors (): A butylphenyl-sulfonamide-piperazine hybrid showed IC₅₀ <1 µM against IDH1-R132H.
  • Sigma Receptor Ligands (): Nitrophenyl-piperazines exhibit subnanomolar affinity for sigma-1 receptors. The nitro group’s position (meta vs. para) influences binding; meta-nitro derivatives show higher selectivity .
  • PARP-1 Inhibitors (): Piperazine-substituted naphthoquinones demonstrate enhanced specificity. The target’s nitro group may similarly stabilize interactions with PARP-1’s NAD⁺-binding domain.

Table 2: Pharmacological Profiles

Compound Target Activity (IC₅₀/Ki) Key Interaction
IDH1 Inhibitor () Mutant IDH1-R132H <1 µM Sulfonamide-enzyme binding .
Sigma Ligand () Sigma-1 Receptor 0.9 nM Nitro group enhances affinity .
mCPP () Serotonin Receptors Not reported Chloro substituent modulates binding.

Physicochemical Properties

  • Solubility: Piperazine derivatives with polar groups (e.g., sulfonamide) exhibit higher aqueous solubility. For example, ethylene-spacer piperazines () show >80 µM solubility at pH 2–6.5, while direct-attachment analogs (e.g., N-phenylpiperazine) drop to <20 µM. The target’s methylsulfonyl group may improve solubility compared to non-polar substituents .
  • pKa : Piperazine nitrogens’ pKa correlates with substituent electron effects. Direct-attachment nitro derivatives (e.g., ’s compound 8c) have pKa ~3.8, whereas ethylene-spacer analogs (e.g., 8ac) show pKa ~6–5. The target’s nitro and methylsulfonyl groups likely lower pKa, enhancing ionization at physiological pH .

Table 3: Solubility and pKa Comparison

Compound Solubility (µM, pH 2–6.5) pKa (Piperazine N)
Target Compound Estimated 40–60 ~3.8–4.5
Ethylene-Spacer Piperazine >80 6–7
Direct-Attachment Piperazine <20 3.8

Metabolic Stability

Piperazines are prone to oxidation and N-dealkylation ():

  • mCPP and TFMPP undergo hydroxylation and piperazine ring degradation .
  • Electron-Withdrawing Groups : The target’s nitro and methylsulfonyl groups may slow oxidative metabolism compared to electron-donating groups (e.g., methoxy in MeOPP, ).
  • Isosteric Replacements (): Replacing piperazine with rigid bicyclic rings reduces clearance. The target’s substituents may offer partial metabolic protection without structural modification.

Biological Activity

N-(4-Methylsulphonyl-3-nitrophenyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylsulfonyl and a 3-nitrophenyl group. This specific combination of functional groups suggests potential biological activities that merit further investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structural features of this compound may influence its interaction with biological targets, leading to various pharmacological effects.

Property Details
Molecular Formula CHNOS
Functional Groups Piperazine, Methylsulfonyl, Nitrophenyl
Potential Applications Medicinal chemistry, pharmacology

1. Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, piperazine derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In one study, modifications to piperazine structures resulted in compounds with significant growth inhibition against pancreatic cancer cell lines such as MiaPaCa2 and BxPC3 .

2. Antinociceptive Effects

Research has shown that piperazine derivatives can possess antinociceptive (pain-relieving) activities. Compounds structurally related to this compound were tested in various pain models, demonstrating the ability to prolong reaction times in tail-clip and hot-plate tests, indicative of central antinociceptive effects . These findings suggest a mechanism involving both spinal and supraspinal pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer activity of piperazine derivatives, several analogues were synthesized and tested against multiple human cancer cell lines. Notably, one compound exhibited a GI50 value of 14 μM against the MCF-7 breast cancer cell line, indicating moderate potency . These results highlight the potential for further development of this compound as an anticancer agent.

Case Study 2: Pain Modulation

A series of piperazine compounds were evaluated for their antinociceptive properties using acetic acid-induced writhing tests. The results indicated that certain derivatives significantly reduced writhing behaviors compared to controls, suggesting peripheral antinociceptive activity . This underscores the potential therapeutic applications of this compound in pain management.

Research Findings

Research into the biological activity of this compound is still in its early stages. However, existing studies provide promising insights into its potential applications:

  • Anticancer Activity : Compounds similar to this compound have shown effectiveness against various cancer cell lines.
  • Antinociceptive Effects : Demonstrated efficacy in pain models suggests potential use in analgesic therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Methylsulphonyl-3-nitrophenyl)piperazine, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a Mannich base synthesis approach involves reacting nitro-substituted aryl halides with piperazine derivatives under reflux in polar aprotic solvents like THF or DMF. Catalytic agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like triethylamine (Et₃N) are used to activate carboxylic acid intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating intermediates. For final products, recrystallization in ethanol or methanol is employed to achieve >95% purity. NMR and LC-MS are critical for confirming structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks for the methylsulfonyl (δ ~3.2 ppm for CH₃) and nitro groups (aromatic protons at δ ~7.5–8.5 ppm) confirm substitution patterns .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₁H₁₄N₃O₄S: 284.07).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% threshold) .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

  • Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition is tested via stopped-flow CO₂ hydration assays. IC₅₀ values are calculated using varying substrate concentrations (e.g., 4-nitrophenyl acetate) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) over 48–72 hours. Positive controls (e.g., cisplatin) ensure assay validity .

Advanced Research Questions

Q. How can structural modifications enhance the target selectivity of this compound derivatives?

  • Rational Design :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improves binding to hydrophobic enzyme pockets (e.g., hCA II active site) .
  • Piperazine Substitution : Replacing N-methyl with bulkier groups (e.g., cyclopropylmethyl) reduces off-target interactions, as shown in QSAR studies for dopamine receptor ligands .
    • Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate steric/electronic parameters with IC₅₀ values .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values for hCA inhibition may arise from assay conditions (e.g., pH, buffer composition).

  • Resolution : Standardize protocols (e.g., Tris-HCl buffer pH 7.4, 20°C) and validate with reference inhibitors (e.g., acetazolamide) .
  • Meta-Analysis : Compare data across ≥3 independent labs using fixed enzyme concentrations (0.1–1.0 µg/mL) .

Q. How is metabolic stability assessed for this compound in preclinical studies?

  • In Vitro Models :

  • Microsomal Incubations : Liver microsomes (human/rat) with NADPH regeneration system (37°C, 1 hour). LC-MS/MS quantifies parent compound degradation (t½ calculation) .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4: midazolam) identify metabolic liabilities. >50% inhibition at 10 µM flags high-risk compounds .

Q. What advanced spectroscopic methods characterize reactive intermediates during synthesis?

  • In Situ Monitoring :

  • Raman Spectroscopy : Tracks nitro group reduction (peaks at 1350 cm⁻¹ for NO₂ → 1500 cm⁻¹ for NH₂) .
  • X-ray Crystallography : Resolves regioselectivity issues in nitration steps (e.g., para vs. meta substitution) .

Methodological Challenges and Solutions

Q. How are low yields in coupling reactions addressed during scale-up?

  • Optimization :

  • Solvent Screening : DMF > THF for solubility (logP = 1.5–2.0) .
  • Catalyst Loading : Increase HBTU from 1.1 to 1.5 equivalents to drive reactions to completion .
    • Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea for excess isocyanate removal) .

Q. What computational tools predict the environmental toxicity of this compound?

  • Software :

  • TEST (Toxicity Estimation Software Tool) : Estimates LC₅₀ for aquatic organisms (e.g., Daphnia magna) .
  • ECOSAR : Predicts biodegradability (e.g., t½ >60 days flags persistence) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-Methylsulphonyl-3-nitrophenyl)piperazine
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N-(4-Methylsulphonyl-3-nitrophenyl)piperazine

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